molecular formula C14H12N2O4S B5644577 N-(3-nitrophenyl)-2-phenylethylenesulfonamide

N-(3-nitrophenyl)-2-phenylethylenesulfonamide

Cat. No. B5644577
M. Wt: 304.32 g/mol
InChI Key: YTKTZXSOTNZQAI-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)-2-phenylethylenesulfonamide and related compounds involves chemical reactions that form the N-S bond directly from the coupling of sodium arylsulfinates with nitroarenes. This process is facilitated by the use of iron catalysts and sodium bisulfite as a reducing agent, offering a one-step method to obtain N-arylsulfonamides from stable and readily available nitroarenes with good to excellent yields under mild conditions (Zhang et al., 2015). Additionally, electrochemical and chemical synthesis methods have been developed for producing different types of sulfonamide derivatives, showcasing the versatility of synthetic approaches for these compounds (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The crystal structure of closely related N-(4-nitrophenyl)-N-phenylsulfonamide has been determined, highlighting the geometric parameters and configurations of sulfonamide derivatives. The compound exhibits a distorted tetrahedral configuration around the sulfur atom and specific dihedral angles between phenyl rings, contributing to its molecular architecture (Gomes et al., 1993).

Chemical Reactions and Properties

N-(3-nitrophenyl)-2-phenylethylenesulfonamide participates in various chemical reactions, reflecting its chemical properties. The nucleophilic addition reactions of nitro-substituted compounds and their conversion into sulfonamides highlight the chemical versatility and reactivity of these compounds. These reactions are essential for synthesizing and modifying sulfonamide derivatives for different applications (Maybhate, Deshmukh, & Rajappa, 1991).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including N-(3-nitrophenyl)-2-phenylethylenesulfonamide, are influenced by their molecular structure. Crystallographic studies provide insights into the packing, intermolecular interactions, and stability of these compounds. For instance, the crystal structure analysis of related compounds reveals how substituent position affects intermolecular interactions and crystal packing, which, in turn, impacts the physical properties of these molecules (Sevinçek et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(3-nitrophenyl)-2-phenylethylenesulfonamide are characterized by its reactivity in various chemical reactions, stability under different conditions, and interactions with other chemical entities. Studies on the synthesis and reactions of sulfonamide derivatives provide valuable information on their chemical behavior, including reactivity patterns, stability, and potential for chemical modifications (Christov & Ivanov, 2004).

properties

IUPAC Name

(E)-N-(3-nitrophenyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14-8-4-7-13(11-14)15-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKTZXSOTNZQAI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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